molecular formula C12H17N3O B1484118 2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine CAS No. 1412958-21-4

2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No. B1484118
CAS RN: 1412958-21-4
M. Wt: 219.28 g/mol
InChI Key: KQFQDCUJDVXEIO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that has been extensively studied for its potential applications in the pharmaceutical and biotechnological industries. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, it has been used in the synthesis of a number of other compounds, including antibiotics and anti-fungal agents.

Scientific Research Applications

Aminolysis and Synthesis of Pyrimidine Derivatives

  • Research on aminolysis of pyrimidine derivatives has shown that reactions with various amines are successful under specific conditions, highlighting the importance of the steric effects and dielectric permittivity of the reaction medium (Novakov et al., 2017). This study provides insights into the chemical behavior of pyrimidine compounds, which could be relevant for the synthesis and modification of 2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine.

Biological Activity

  • Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the broad scope of biological applications for pyrimidine compounds (Deohate & Palaspagar, 2020). This suggests potential research avenues for the assessment of this compound in similar contexts.

Antifungal Effects

  • The antifungal effects of certain pyrimidine derivatives against significant types of fungi highlight the potential of pyrimidine compounds in developing new antifungal agents (Jafar et al., 2017). Research on this compound could explore its efficacy in similar biological applications.

Cyclization and Structural Analysis

  • Studies on the cyclization reactions of pyrimidine derivatives have provided valuable information on the synthesis of complex molecular structures, which is crucial for the development of pharmaceuticals and materials (Donnard et al., 2017). This research could inform methodologies for synthesizing and studying this compound.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest or apoptosis in cancer cells . This compound’s impact on gene expression can result in changes in the expression levels of various genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues . The compound’s metabolism may also produce active or inactive metabolites that contribute to its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. Its lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . Additionally, transporters and binding proteins may facilitate its movement across cellular membranes and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-7-10(8-3-5-16-6-4-8)14-12(15-11)9-1-2-9/h7-9H,1-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQDCUJDVXEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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